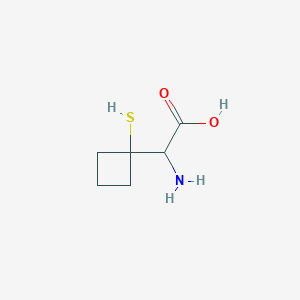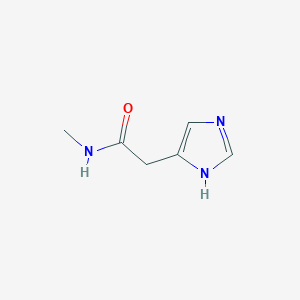
2-(1H-Imidazol-4-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-4-yl)-N-methylacetamide is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-4-yl)-N-methylacetamide typically involves the reaction of imidazole derivatives with acetic anhydride and methylamine. One common method includes the following steps:
Formation of the Imidazole Derivative: Starting with imidazole, a substitution reaction introduces the necessary functional groups.
Acetylation: The imidazole derivative is then reacted with acetic anhydride to introduce the acetyl group.
Methylation: Finally, methylamine is introduced to form the N-methylacetamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring’s hydrogen atoms are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole compounds.
Scientific Research Applications
2-(1H-Imidazol-4-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(1H-Imidazol-4-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness: 2-(1H-Imidazol-4-yl)-N-methylacetamide is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike histamine, which primarily acts as a neurotransmitter, this compound has broader applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H9N3O/c1-7-6(10)2-5-3-8-4-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
YEDSFASHWISXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



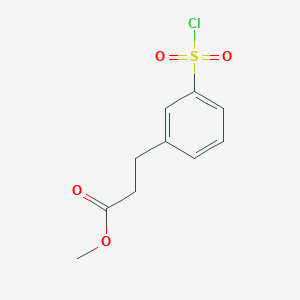
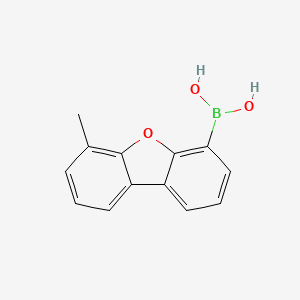
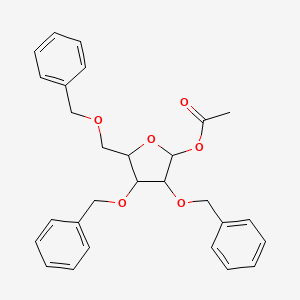
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)
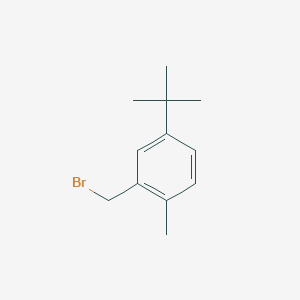
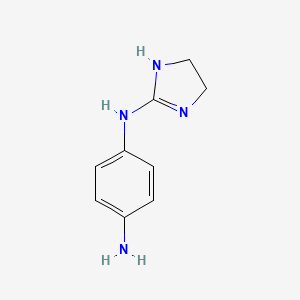
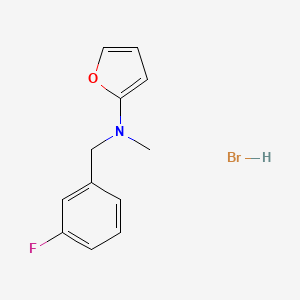
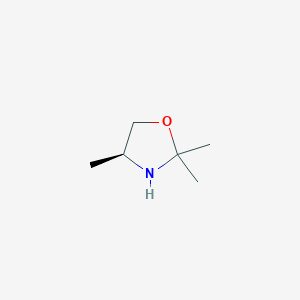
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
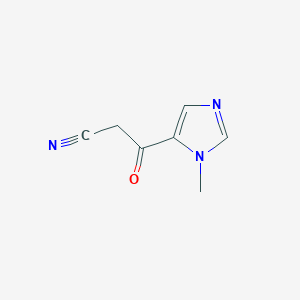
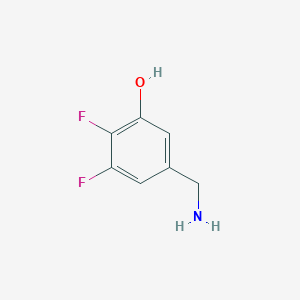
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
